Cas no 2171845-63-7 (3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-4-yl}propanoic acid)
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-4-yl}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-4-yl}propanoic acid
- 2171845-63-7
- 3-{1-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid
- 2171277-80-6
- 3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid
- EN300-1532776
- EN300-1532214
- EN300-1532410
- 3-{1-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid
- 2171210-58-3
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- Inchi: 1S/C28H32N2O5/c31-26(32)10-9-18-11-13-30(14-12-18)27(33)19-15-20(16-19)29-28(34)35-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,18-20,25H,9-17H2,(H,29,34)(H,31,32)
- InChI Key: XOURIYTYMQOQEA-UHFFFAOYSA-N
- SMILES: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CCC(=O)O)CC1
Computed Properties
- Exact Mass: 476.23112213g/mol
- Monoisotopic Mass: 476.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 751
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 95.9Ų
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-4-yl}propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1532776-0.05g |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid |
2171845-63-7 | 0.05g |
$2829.0 | 2023-07-10 | ||
| Enamine | EN300-1532776-0.1g |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid |
2171845-63-7 | 0.1g |
$2963.0 | 2023-07-10 | ||
| Enamine | EN300-1532776-0.25g |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid |
2171845-63-7 | 0.25g |
$3099.0 | 2023-07-10 | ||
| Enamine | EN300-1532776-0.5g |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid |
2171845-63-7 | 0.5g |
$3233.0 | 2023-07-10 | ||
| Enamine | EN300-1532776-1.0g |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid |
2171845-63-7 | 1.0g |
$3368.0 | 2023-07-10 | ||
| Enamine | EN300-1532776-2.5g |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid |
2171845-63-7 | 2.5g |
$6602.0 | 2023-07-10 | ||
| Enamine | EN300-1532776-5.0g |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid |
2171845-63-7 | 5.0g |
$9769.0 | 2023-07-10 | ||
| Enamine | EN300-1532776-10.0g |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid |
2171845-63-7 | 10.0g |
$14487.0 | 2023-07-10 | ||
| Enamine | EN300-1532776-50mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid |
2171845-63-7 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1532776-100mg |
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]piperidin-4-yl}propanoic acid |
2171845-63-7 | 100mg |
$2963.0 | 2023-09-26 |
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-4-yl}propanoic acid Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Additional information on 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-4-yl}propanoic acid
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-4-yl}propanoic acid (CAS No. 2171845-63-7): An Overview
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-4-yl}propanoic acid (CAS No. 2171845-63-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-CBz-Pro-Pip-OH, is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique structural features and functional groups make it an essential building block in the development of novel drugs and peptides.
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a widely used reagent in peptide synthesis due to its stability under mild conditions and ease of removal. The cyclobutane ring, on the other hand, introduces conformational constraints that can significantly influence the biological activity and pharmacokinetic properties of the final product. The piperidine moiety, with its nitrogen atom, provides additional functionality and can be readily modified to enhance the compound's binding affinity to specific targets.
Recent studies have highlighted the potential of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-4-yl}propanoic acid in the development of drugs for various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-inflammatory properties, making them promising candidates for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In another study, researchers at the University of California, San Francisco, investigated the use of Fmoc-CBz-Pro-Pip-OH in the synthesis of peptidomimetics designed to target protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and their disruption can lead to various diseases. The study demonstrated that compounds derived from this intermediate showed high selectivity and efficacy in inhibiting specific PPIs, opening new avenues for drug discovery in oncology and neurodegenerative disorders.
The synthetic versatility of 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-4-yl}propanoic acid has also been leveraged in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. A recent paper in Organic & Biomolecular Chemistry described a novel prodrug strategy using this compound, which showed improved bioavailability and reduced toxicity compared to traditional drug formulations.
The pharmacokinetic properties of Fmoc-CBz-Pro-Pip-OH have been extensively studied to optimize its use in drug delivery systems. Research has shown that the compound exhibits favorable solubility and stability characteristics, making it suitable for both oral and parenteral administration. Additionally, its ability to cross biological membranes efficiently enhances its potential as a therapeutic agent.
In conclusion, 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylpiperidin-4-yl}propanoic acid (CAS No. 2171845-63-7) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups make it an ideal candidate for the development of novel drugs targeting various diseases. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in the field.
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